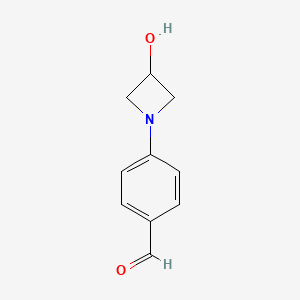
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate is a synthetic organic compound characterized by the presence of two fluorine atoms, two hydroxyl groups, and two benzoate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable precursor, followed by esterification with benzoic acid derivatives. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its difluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design and development.
Industry
Industrially, (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with biological macromolecules, enhancing the compound’s binding affinity and selectivity. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl diacetate: Similar structure but with acetate groups instead of benzoate groups.
(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dipropionate: Similar structure but with propionate groups instead of benzoate groups.
Uniqueness
The uniqueness of (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate lies in its combination of difluoromethyl and benzoate ester groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18F2O6 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[(2R,3R)-3-benzoyloxy-4,4-difluoro-2,5-dihydroxypentyl] benzoate |
InChI |
InChI=1S/C19H18F2O6/c20-19(21,12-22)16(27-18(25)14-9-5-2-6-10-14)15(23)11-26-17(24)13-7-3-1-4-8-13/h1-10,15-16,22-23H,11-12H2/t15-,16-/m1/s1 |
InChI Key |
AXQBNWUGRSFFCD-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H](C(CO)(F)F)OC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(CO)(F)F)OC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)


![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)



![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)

![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
